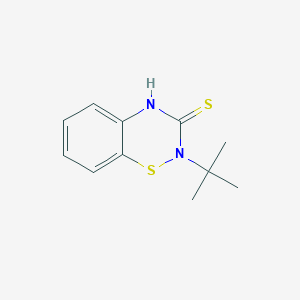

2-tert-butyl-2H-1,2,4-benzothiadiazine-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiadiazine derivatives, including those related to 2-tert-butyl-2H-1,2,4-benzothiadiazine-3-thiol, often involves oxidative cyclization with new C-N and S-N bond formations. For instance, an unprecedented class of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines was discovered during the synthesis of benzimidazoles and benzothiazoles, facilitated by molecular iodine-mediated oxidative cyclization at ambient temperature (Gunaganti Naresh, R. Kant, & T. Narender, 2014).

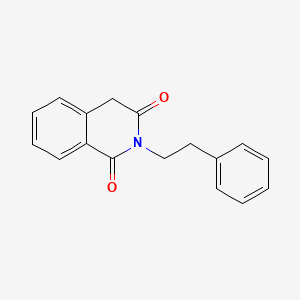

Molecular Structure Analysis

The molecular structure of benzothiadiazine derivatives is characterized by a benzene ring fused with a thiadiazine ring, which may contain various substituents that affect the compound's properties. Crystal structure analysis of related compounds provides insights into the non-planar nature of the rings in the molecule, which can influence the compound's reactivity and interactions (Wang et al., 2011).

Chemical Reactions and Properties

Benzothiadiazines undergo various chemical reactions, including ring contractions and expansions, which can lead to the formation of different heterocyclic structures. For example, ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine dioxides under mild conditions results in the formation of benzo[b][1,4]thiazine dioxides, showcasing the versatility of thiadiazine derivatives in chemical synthesis (Veronika Fülöpová et al., 2015).

Physical Properties Analysis

The physical properties of benzothiadiazine derivatives, such as melting points and phase transitions, can be influenced by the nature of the substituents on the thiadiazine ring. Some derivatives exhibit liquid crystalline properties, indicating potential applications in materials science (J. Zienkiewicz et al., 2007).

Chemical Properties Analysis

The chemical properties of benzothiadiazines, including reactivity and stability, are affected by the electronic nature of the substituents. For example, the stability of persistent radicals derived from benzothiadiazines is influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the compound's reactivity and potential applications in organic synthesis and materials science (J. Zienkiewicz et al., 2007).

作用機序

Target of Action

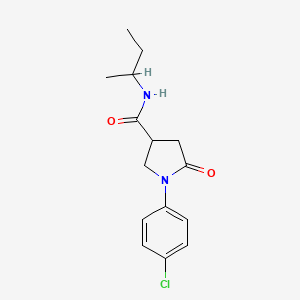

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit various biological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

Similar compounds have been synthesized and tested as activators of ampa receptors . The interaction with these targets could lead to changes in cellular signaling pathways, impacting various biological processes.

Biochemical Pathways

Based on the reported activities of similar compounds, it can be inferred that this compound may influence pathways related to the aforementioned biological activities .

Result of Action

Based on the reported activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various disease conditions .

特性

IUPAC Name |

2-tert-butyl-4H-1,2,4-benzothiadiazine-3-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S2/c1-11(2,3)13-10(14)12-8-6-4-5-7-9(8)15-13/h4-7H,1-3H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHJLCGPCZERSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=S)NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-butyl-4-ethyl-2-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5602499.png)

![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)

![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)

![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)

![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)